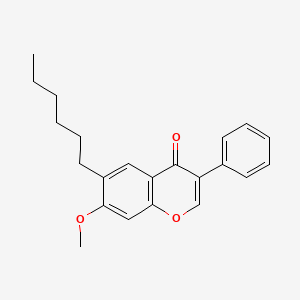
6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” is a chemical compound with the linear formula C22H24O3 . It has a molecular weight of 336.435 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” is defined by its linear formula C22H24O3 . For a more detailed molecular structure analysis, it would be best to use specialized software or databases that provide 3D molecular structures.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” include a molecular weight of 336.435 . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to a detailed chemical database or the product’s Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Analysis
Research on novel hybrid compounds containing pyrazole and coumarin cores, including derivatives of chromen-4-one, has been conducted to explore their molecular structures and interactions. Through molecular docking studies, compounds have been evaluated for their binding interactions with biological targets such as interleukin-6 (IL-6). These studies utilize computational approaches to predict how these compounds might interact with proteins, contributing to the development of potential therapeutic agents (Sert et al., 2018).
Antimicrobial Activity
Another area of research involves the synthesis and evaluation of chromen-4-one derivatives for their antimicrobial properties. Studies have synthesized novel compounds and tested their efficacy against various bacterial and fungal strains. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides insights into how their chemical structure influences their biological activity (Mandala et al., 2013).
Phototransformation and Synthetic Applications
Research has also been conducted on the phototransformation of chromen-4-one derivatives, leading to the discovery of novel photocyclisation and dealkoxylation processes. These studies not only reveal the photochemical behavior of these compounds but also open new pathways for synthesizing complex molecular structures with potential applications in materials science and organic synthesis (Khanna et al., 2015).
Photovoltaic Properties
The electronic and photovoltaic properties of chromen-2-one-based organic dyes have been explored for their application in dye-sensitized solar cells. This research provides valuable insights into how structural modifications of these compounds can influence their light-capturing and electron injection capabilities, potentially enhancing the efficiency of solar cells (Gad et al., 2020).
Safety and Hazards
Sigma-Aldrich provides “6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one” as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) .
Eigenschaften
IUPAC Name |
6-hexyl-7-methoxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-3-4-5-7-12-17-13-18-21(14-20(17)24-2)25-15-19(22(18)23)16-10-8-6-9-11-16/h6,8-11,13-15H,3-5,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHIUSNXNUEOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

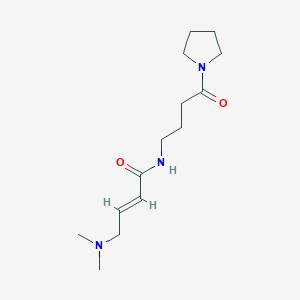
![5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2645698.png)
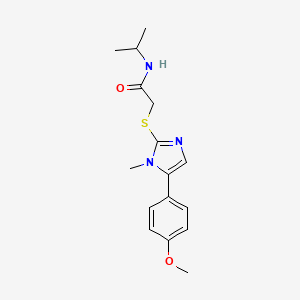
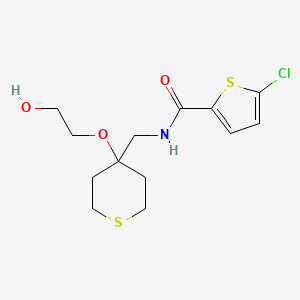
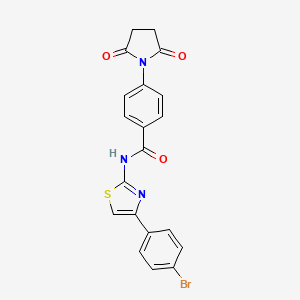
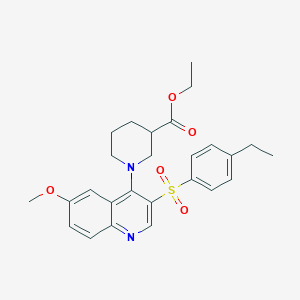
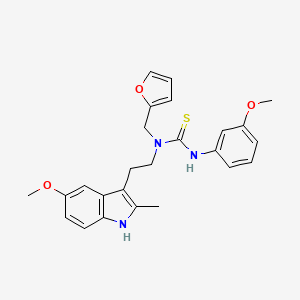
![9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2645709.png)
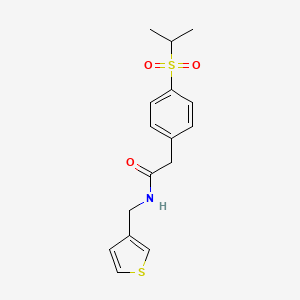
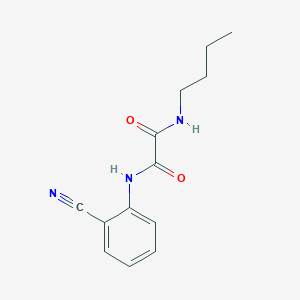
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)
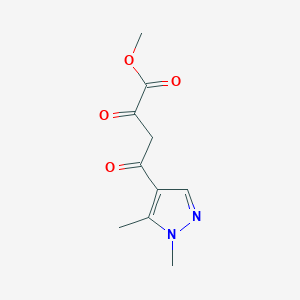

![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)